4-Bromo-1-(difluoromethyl)isoquinoline
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Overview
Description
4-Bromo-1-(difluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely used in pharmaceuticals, materials science, and organic synthesis due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(difluoromethyl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline hydrochlorides with bromine in nitrobenzene . This reaction proceeds under heating conditions to yield 4-bromoisoquinoline.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(difluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield different isoquinoline derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form complex molecules.
Common Reagents and Conditions
Electrophilic Fluorinating Agents:
Brominating Agents: Bromine in nitrobenzene is used for the bromination of isoquinoline.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, N-oxides, and complex molecules formed through coupling reactions .
Scientific Research Applications
4-Bromo-1-(difluoromethyl)isoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-(difluoromethyl)isoquinoline involves its interaction with molecular targets and pathways. The presence of the bromine and difluoromethyl groups influences its reactivity and binding affinity to various biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: Lacks the difluoromethyl group, resulting in different reactivity and applications.
1-(Difluoromethyl)isoquinoline:
Fluorinated Isoquinolines: A broader category that includes various derivatives with different fluorine-containing groups.
Uniqueness
This dual substitution provides a distinct set of chemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H6BrF2N |
---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
4-bromo-1-(difluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H6BrF2N/c11-8-5-14-9(10(12)13)7-4-2-1-3-6(7)8/h1-5,10H |
InChI Key |
JMOVKCQOJPZZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2C(F)F)Br |
Origin of Product |
United States |
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